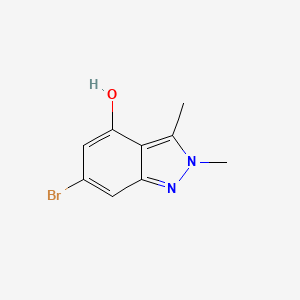
6-bromo-2,3-dimethyl-2H-indazol-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,3-dimethyl-2H-indazol-4-ol is a chemical compound belonging to the indazole family, characterized by a bromine atom at the sixth position and two methyl groups at the second and third positions on the indazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2,3-dimethyl-2H-indazol-4-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,3-dimethylindazole, which can be achieved through cyclization reactions involving appropriate precursors such as 2,3-dimethylphenylhydrazine and suitable aldehydes or ketones.
Bromination: The bromination of 2,3-dimethylindazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide or aluminum bromide. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the sixth position.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the fourth position. This can be achieved through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indazole derivatives.
Substitution: The bromine atom at the sixth position can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Various substituted indazole compounds depending on the nucleophile used.
科学研究应用
6-Bromo-2,3-dimethyl-2H-indazol-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-bromo-2,3-dimethyl-2H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain kinases or enzymes involved in disease processes, thereby exerting therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
2,3-Dimethylindazole: Lacks the bromine and hydroxyl groups, resulting in different reactivity and biological activity.
6-Bromoindazole: Lacks the methyl groups, which can affect its steric and electronic properties.
4-Hydroxyindazole: Lacks the bromine and methyl groups, leading to different chemical and biological properties.
Uniqueness: 6-Bromo-2,3-dimethyl-2H-indazol-4-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
属性
IUPAC Name |
6-bromo-2,3-dimethylindazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-9-7(11-12(5)2)3-6(10)4-8(9)13/h3-4,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKURWIUAMESPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1C)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
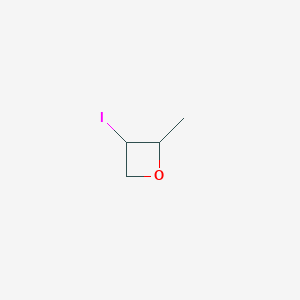
![5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8230099.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8230102.png)
![3-Fluoro-9-azabicyclo[3.3.1]nonane](/img/structure/B8230109.png)
![(3R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B8230115.png)
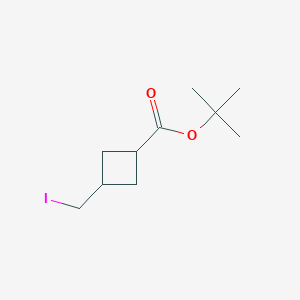
![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B8230125.png)
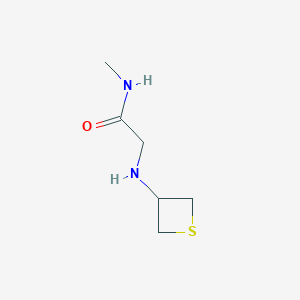
![Methyl 2-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B8230139.png)
![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B8230144.png)
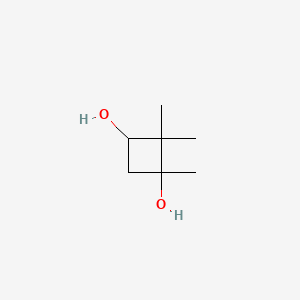
![Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8230169.png)
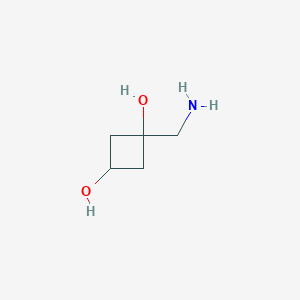
![4-Chloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B8230188.png)
